molecular formula C9H17N3O B2639273 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol CAS No. 1339179-24-6

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol

Cat. No.: B2639273
CAS No.: 1339179-24-6
M. Wt: 183.255
InChI Key: BMZSHCJGZXDYHY-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1-methyl-1H-pyrazole-4-carbaldehyde and 4-aminobutan-2-ol. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol, a pyrazole derivative, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its interaction with biological targets, which can lead to significant pharmacological effects. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is C9H17N3O, with a molecular weight of 183.26 g/mol. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-2-ol under specific conditions, often utilizing solvents such as ethanol or dimethyl sulfoxide .

PropertyValue
Molecular FormulaC9H17N3O
Molecular Weight183.26 g/mol
CAS Number1339179-24-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring facilitates the formation of hydrogen bonds and other interactions that modulate the activity of these biological targets .

Antimicrobial Activity

Recent studies have demonstrated the compound's potential antimicrobial properties. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant activity .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Potential

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 12.50 µM . The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
MCF73.79
NCI-H46012.50

Study on Antibacterial Activity

A recent study evaluated the antibacterial activity of various pyrazole derivatives, including our compound of interest. The results indicated that compounds similar in structure exhibited a broad spectrum of activity against both S. aureus and E. coli, suggesting that modifications in the pyrazole structure could enhance efficacy .

Study on Anticancer Effects

Another significant study focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The findings highlighted that certain derivatives, including those related to this compound, displayed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-8(13)3-4-10-5-9-6-11-12(2)7-9/h6-8,10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZSHCJGZXDYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCC1=CN(N=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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